molecular formula C21H26FN3O3 B2945204 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049469-84-2

2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2945204
CAS No.: 1049469-84-2
M. Wt: 387.455
InChI Key: UXJRKRPUCVWIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.455. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Efletirizine hydrochloride, a histamine H1 receptor antagonist, was synthesized from ethyl(2-chloroethoxy)acetate and involved a process similar to the synthesis of compounds like 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide. This process demonstrates the chemical versatility and potential applications of such compounds in medicinal chemistry (Mai Lifang, 2011).
  • Pharmacological Applications :

    • Cetirizine, structurally similar to the compound , is a piperazine antihistamine and has been effective in the treatment of urticaria and allergic rhinitis. It's a selective H1 histamine receptor antagonist (J. Arlette, 1991).
    • A study on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory in mice suggests potential neuropharmacological applications for similar compounds (Li Ming-zhu, 2008).
    • Flunarizine, which shares structural similarities, is used to treat migraines, dizziness, vestibular disorders, and epilepsy. Its synthesis involves steps akin to those used for synthesizing this compound (R. N. Shakhmaev et al., 2016).
  • Serotonergic System Studies :

    • Research on compounds like 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, as serotonin-selective reuptake inhibitors (SSRIs), illustrates the compound's relevance in studying and potentially treating depression and related disorders (J. Dorsey et al., 2004).
  • Neurological Applications :

    • Ranolazine, with structural similarities to the compound, has shown potential in the treatment of atrial fibrillation. This indicates the compound's potential utility in cardiovascular research (J. Hancox, S. Doggrell, 2010).
    • [18F]p-MPPF, a 5-HT 1A antagonist with similarities to the compound, has been used in PET studies of the serotonergic neurotransmission, suggesting its utility in neurological and psychiatric research (A. Plenevaux et al., 2000).
  • Anticonvulsant Activity :

    • Compounds similar to this compound have been synthesized and evaluated for their anticonvulsant activity in various animal models, indicating potential applications in epilepsy research (J. Obniska et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-27-20-5-3-2-4-19(20)25-14-12-24(13-15-25)11-10-23-21(26)16-28-18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJRKRPUCVWIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.